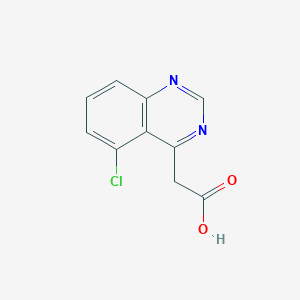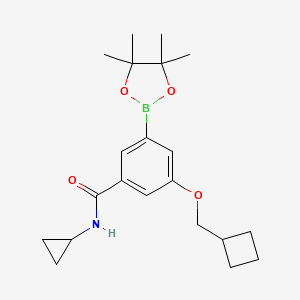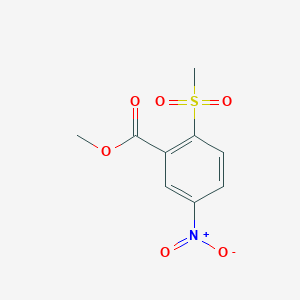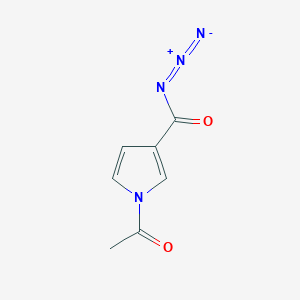
1-Acetylpyrrole-3-carbonyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylpyrrole-3-carbonyl Azide is an organic compound that belongs to the class of azides, which are known for their high reactivity and versatility in synthetic chemistry. This compound features a pyrrole ring substituted with an acetyl group at the 1-position and a carbonyl azide group at the 3-position. Azides are often used as intermediates in organic synthesis due to their ability to undergo a variety of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetylpyrrole-3-carbonyl Azide can be synthesized through a multi-step process. One common method involves the initial formation of 1-acetylpyrrole, which is then subjected to a series of reactions to introduce the carbonyl azide group. The synthesis typically involves the following steps:
Formation of 1-Acetylpyrrole: This can be achieved through the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Carbonyl Azide Group: The acetylpyrrole is then reacted with hydrazine hydrate to form a hydrazide intermediate, which is subsequently treated with nitrous acid to generate the acyl azide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency, given the potentially explosive nature of azides .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetylpyrrole-3-carbonyl Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Cycloaddition: Copper (I) salts as catalysts in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Acetylpyrrole-3-carbonyl Azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in live cells.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Acetylpyrrole-3-carbonyl Azide involves its high reactivity due to the presence of the azide group. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. In bioorthogonal chemistry, the azide group can react with alkynes to form stable triazoles, enabling the labeling and tracking of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Phenyl Azide: Another organic azide with similar reactivity but different structural features.
Benzoyl Azide: Similar in reactivity but used in different synthetic applications.
Acyl Azides: A broader class of compounds that includes 1-Acetylpyrrole-3-carbonyl Azide and other structurally related azides.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct reactivity and applications compared to other azides. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and related fields .
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
1-acetylpyrrole-3-carbonyl azide |
InChI |
InChI=1S/C7H6N4O2/c1-5(12)11-3-2-6(4-11)7(13)9-10-8/h2-4H,1H3 |
InChI-Schlüssel |
HRSSRWKAQTXXHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=CC(=C1)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)

![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
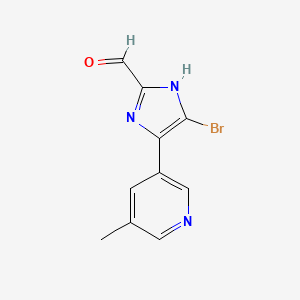
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)

